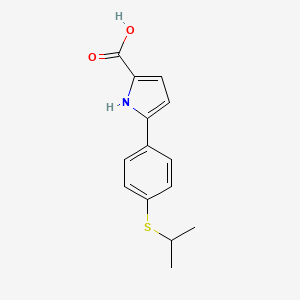
5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with a carboxylic acid group and a phenyl ring bearing an isopropylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyrrole.
Addition of the Isopropylthio Group: The isopropylthio group can be added via a nucleophilic substitution reaction, where an isopropylthiol reacts with a halogenated phenyl ring.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrrole ring is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the isopropylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isopropylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-pyrrole-2-carboxylic acid: Lacks the isopropylthio group, which may reduce its lipophilicity and bioactivity.
5-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid: Contains a methyl group instead of an isopropylthio group, which may alter its chemical reactivity and biological activity.
5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid: The presence of a chlorine atom can significantly change its electronic properties and reactivity.
Uniqueness
The presence of the isopropylthio group in 5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-(4-propan-2-ylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9(2)18-11-5-3-10(4-6-11)12-7-8-13(15-12)14(16)17/h3-9,15H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVJPUIXQMMLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2679838.png)
![N-(4-ethoxyphenyl)-4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2679839.png)
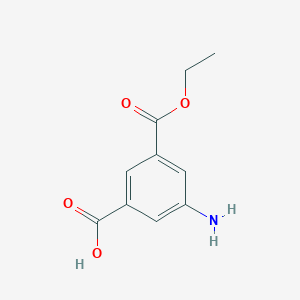
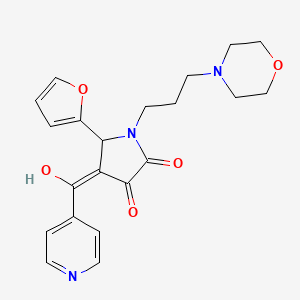
![3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide](/img/structure/B2679846.png)
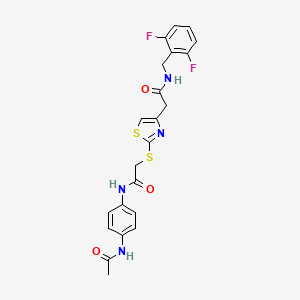
![7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2679850.png)
![2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride](/img/structure/B2679852.png)

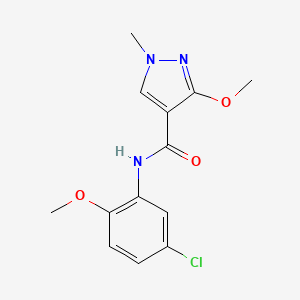
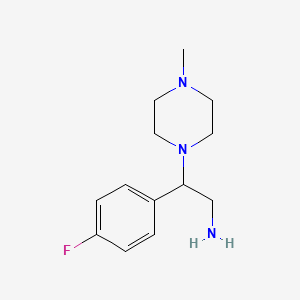
![2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2679857.png)
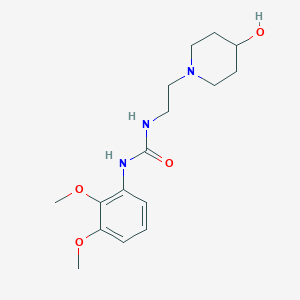
![[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene](/img/structure/B2679860.png)
